Cas no 2114341-25-0 (1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one)

1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
- 1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one
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- インチ: 1S/C18H26BNO3/c1-12(21)20-15-9-8-14(10-13(15)11-16(20,2)3)19-22-17(4,5)18(6,7)23-19/h8-10H,11H2,1-7H3
- InChIKey: PUQBCKBVYLNHEG-UHFFFAOYSA-N
- SMILES: C(=O)(N1C2=C(C=C(B3OC(C)(C)C(C)(C)O3)C=C2)CC1(C)C)C
1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-189314-1.0g |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 1.0g |
$2134.0 | 2023-07-08 | |
1PlusChem | 1P01EBN6-500mg |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 500mg |
$2119.00 | 2023-12-19 | |
Enamine | EN300-189314-10g |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 10g |
$9177.0 | 2023-09-18 | |
A2B Chem LLC | AX47090-250mg |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 250mg |
$1147.00 | 2024-04-20 | |
1PlusChem | 1P01EBN6-250mg |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 250mg |
$1368.00 | 2023-12-19 | |
1PlusChem | 1P01EBN6-10g |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 10g |
$11405.00 | 2023-12-19 | |
A2B Chem LLC | AX47090-10g |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 10g |
$9695.00 | 2024-04-20 | |
A2B Chem LLC | AX47090-1g |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 1g |
$2282.00 | 2024-04-20 | |
1PlusChem | 1P01EBN6-100mg |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 100mg |
$977.00 | 2023-12-19 | |
Enamine | EN300-189314-2.5g |
1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one |
2114341-25-0 | 95% | 2.5g |
$4183.0 | 2023-09-18 |
1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-oneに関する追加情報
Research Briefing on 1-[2,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one (CAS: 2114341-25-0)
This research briefing provides an in-depth analysis of the latest advancements related to the boronic ester derivative 1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one (CAS: 2114341-25-0). As a key intermediate in medicinal chemistry, this compound has garnered significant attention due to its potential applications in targeted drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Recent studies highlight its role as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex bioactive molecules.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in constructing indole-based BTK inhibitors, showing enhanced metabolic stability compared to traditional aryl halide precursors. The tetramethyl-1,3,2-dioxaborolane moiety (pinacol boronic ester) exhibits improved solubility in organic solvents while maintaining reactivity in aqueous conditions—a critical feature for bioconjugation applications. Structural optimization studies revealed that the 2,2-dimethyl group on the dihydroindole scaffold significantly reduces oxidative metabolism in hepatic microsomes (t1/2 increased by 3.2-fold vs non-methylated analogs).
Emerging preclinical data presented at the 2024 ACS Spring Meeting indicates potential applications in boron neutron capture therapy (BNCT), where the compound's high boron content (18.7% by weight) and tumor-targeting capability (demonstrated in PC-3 prostate cancer xenografts with tumor-to-blood ratios of 8.5:1 at 24h post-injection) make it a promising candidate. The acetyl group at the 1-position serves as a convenient handle for further derivatization, with recent work showing successful conversion to hydroxamic acids for HDAC inhibition (IC50 = 89 nM against HDAC6).
Notably, a patent filed by Vertex Pharmaceuticals (WO202318378) discloses novel crystalline forms of this boronic ester with superior stability (>24 months at 25°C/60% RH), addressing previous formulation challenges. Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p) level) predict favorable binding to cancer-related proteins, particularly those containing arginine-rich binding pockets, due to the boronate-arginine interaction energy of -9.8 kcal/mol. Current research directions include its incorporation into antibody-drug conjugates (ADCs) and as a positron emission tomography (PET) tracer when labeled with fluorine-18.
The compound's safety profile has been evaluated in GLP toxicology studies, showing no significant off-target effects at therapeutic doses (NOAEL = 50 mg/kg/day in rats). Recent scale-up efforts using continuous flow chemistry have achieved 83% yield at kilogram scale (Org. Process Res. Dev. 2024, 28, 412-420), suggesting readiness for clinical development. As research progresses, this molecule continues to demonstrate remarkable versatility across multiple therapeutic areas, from oncology to neurodegenerative diseases where boron-containing compounds show potential in amyloid disaggregation.
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